N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

Catalog No.
S12056115
CAS No.
M.F
C22H24N2O4
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphe...

Product Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C22H24N2O4/c1-3-4-5-14-20(25)23(18-12-8-9-13-19(18)28-2)15-24-21(26)16-10-6-7-11-17(16)22(24)27/h6-13H,3-5,14-15H2,1-2H3

InChI Key

XWHHFSIHLUFTEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3OC

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide is a synthetic organic compound characterized by its unique structural features. The compound contains a hexanamide backbone, which is substituted at one nitrogen atom with a 2-methoxyphenyl group and at the other with a 1,3-dioxoisoindole moiety. This structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Typical for amides and substituted aromatic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups in the 1,3-dioxoisoindole can be reduced to alcohols or other functional groups.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under specific conditions.

Preliminary studies indicate that N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide may exhibit significant biological activity, particularly as an agonist in cellular signaling pathways. Its structural components suggest potential interactions with integrins and other protein targets involved in cell adhesion and migration, which are critical in cancer metastasis and inflammation .

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide typically involves several steps:

  • Formation of the Isoindole Derivative: Starting from suitable precursors, the isoindole ring can be synthesized through cyclization reactions.
  • Amidation Reaction: The resulting isoindole derivative is then reacted with hexanoyl chloride or a similar acylating agent to form the hexanamide.
  • Substitution of the Methoxy Group: The final product is obtained by introducing the 2-methoxyphenyl group through nucleophilic substitution or coupling reactions.

This compound has potential applications in pharmaceutical development due to its biological activity. It could serve as a lead compound for developing new treatments for diseases involving integrin signaling pathways, such as cancer and inflammatory disorders. Additionally, its unique structure may allow for further modifications to enhance efficacy and selectivity.

Interaction studies involving N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide could focus on its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry might be employed to assess these interactions quantitatively. Understanding these interactions will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-Hydroxyphenyl)hexanamideContains a hydroxy group on the phenyl ringLacks the dioxoisoindole moiety
N-(2-Methylphenyl)hexanamideSubstituted with a methyl group instead of methoxySimpler structure with less potential for complex interactions
1,3-Dioxoisoindole derivativesShares the isoindole core structureVaries in substituents affecting biological activity

The uniqueness of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide lies in its combination of both an isoindole derivative and a methoxy-substituted phenyl group, which may enhance its interaction profile compared to simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

380.17360725 g/mol

Monoisotopic Mass

380.17360725 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types